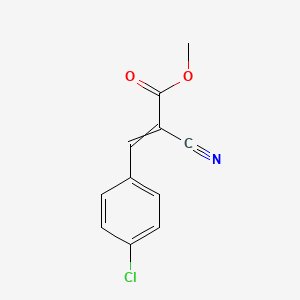

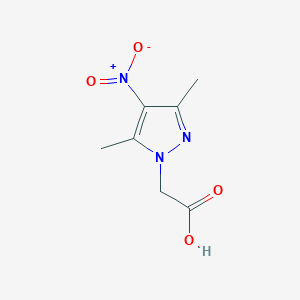

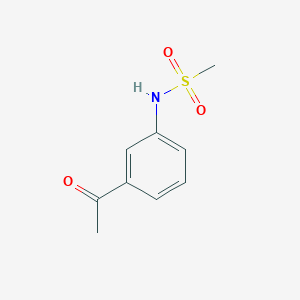

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

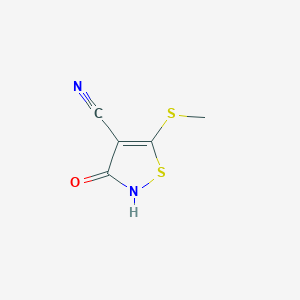

The compound "2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid" is a cyclic imide derivative, which is a class of compounds known for their potential in medicinal and biological sciences. These compounds can be synthesized through various reactions involving cyclohexane derivatives and anilines, as seen in the studies provided.

Synthesis Analysis

The synthesis of cyclic imide derivatives can be achieved through the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines. For instance, the reaction with 4-bromoaniline yields a compound similar to the one , 2-(4-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione . Additionally, an efficient three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes can lead to the synthesis of related compounds such as 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids .

Molecular Structure Analysis

The molecular structure of cyclic imides is characterized by the presence of a cyclohexane ring and the imide functional group. The crystal structure of related compounds, such as the one formed from the reaction with 4-bromoaniline, is monoclinic with space group P21 and exhibits disorder involving partial enantiomeric replacement of the cis-1,2-substituted cyclohexane ring systems . This structural feature is crucial for the compound's interaction with other molecules and its potential biological activity.

Chemical Reactions Analysis

Cyclic imides can participate in various chemical reactions due to their reactive functional groups. The primary interactions involve hydrogen bonding, which is a significant factor in the formation of co-crystals and the establishment of molecular assemblies. For example, the co-crystals of cyclohexanecarboxylic acid with isonicotinamide demonstrate the importance of the carboxylic acid⋯pyridine hydrogen bond . These interactions are essential for understanding the reactivity and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic imides are influenced by their molecular structure. For instance, the presence of the imide group and the cyclohexane ring contributes to the compound's stability and solubility. The crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid, a related γ-keto acid, shows hydrogen-bonding catemers and flexional ring disorder, which can affect the compound's melting point, solubility, and other physical properties . Understanding these properties is crucial for the development of new materials and their application in various fields.

科学的研究の応用

Catalytic Oxidation and Synthetic Chemistry

The study of catalytic oxidation processes, especially for compounds like cyclohexene, highlights the importance of selective catalysis in producing industrially relevant chemicals. These processes are crucial for synthesizing intermediates with various functional groups, indicating the potential utility of similar compounds in synthetic chemistry and industry (Cao et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Research on the impact of carboxylic acids on biocatalysts, such as engineered microbes, offers insights into the metabolic engineering strategies needed to enhance microbial tolerance to these compounds. This knowledge is relevant for optimizing fermentation processes, especially when considering the production or biotransformation of complex molecules (Jarboe et al., 2013).

Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres in drug design underlines the significance of carboxylic acid functionalities and their analogs in medicinal chemistry. Novel bioisosteres can lead to drugs with improved pharmacokinetic and pharmacodynamic profiles, suggesting potential research avenues for derivatives of complex carboxylic acids (Horgan & O’ Sullivan, 2021).

Environmental Impact and Toxicology

Studies on the environmental distribution and impact of carboxylic acids, such as those found in atmospheric aerosols, offer a glimpse into the ecological footprint of organic compounds. Understanding the sources, transformation, and effects of these acids on the environment and human health can inform the responsible use and management of chemical substances (Kawamura & Bikkina, 2016).

特性

IUPAC Name |

2-cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKKADDSCIPBOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354823 |

Source

|

| Record name | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

CAS RN |

626205-17-2 |

Source

|

| Record name | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)